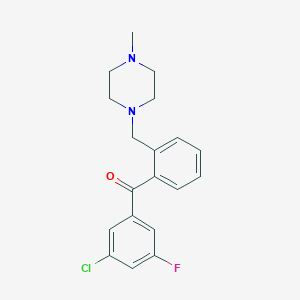
4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4’-Chloro-2’-fluoro-3-(3-methylphenyl)propiophenone” is a chemical compound with the molecular formula C16H14ClFO . It is also known as 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3-methylphenyl)- .
Molecular Structure Analysis
The molecular structure of “4’-Chloro-2’-fluoro-3-(3-methylphenyl)propiophenone” consists of 16 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The exact structure would require more detailed spectroscopic data for accurate determination.Physical And Chemical Properties Analysis
The predicted boiling point of “4’-Chloro-2’-fluoro-3-(3-methylphenyl)propiophenone” is 404.9±45.0 °C, and its predicted density is 1.200±0.06 g/cm3 .Scientific Research Applications
Copolymerization and Polymer Chemistry
4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone has been used in the synthesis of novel copolymers. These include halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which have been copolymerized with styrene. Such compounds are synthesized through Knoevenagel condensation and are characterized using various analytical techniques like IR, NMR, GPC, DSC, and TGA. The copolymers demonstrate distinct decomposition characteristics, indicating their potential in specialized polymer applications (Savittieri et al., 2022), (Hussain et al., 2019).
Molecular Structure Analysis
Studies have focused on analyzing the molecular structures of derivatives containing similar fluorine and chlorine substitutions. For instance, research on 1,2,4-triazole derivatives, including a fluoro and a chloro derivative, showcased various intermolecular interactions and provided insights into the nature of these interactions through Hirshfeld surface analysis and quantum mechanical calculations (Shukla et al., 2014).
Synthetic Route Development for Monomers
Research has also been directed towards developing efficient synthetic routes for monomers similar to this compound. This includes work on synthesizing intermediates and monomers for the creation of high-performance polymers, highlighting the importance of such compounds in advanced material science (Baek & Harris, 2005).
Potential in LCD Technology
Compounds with fluoro-substituents similar to those in this compound have been investigated for their potential in liquid crystal display (LCD) technology. For example, research on azo-containing thiophene-based prop-2-enoates demonstrated their effectiveness in promoting photoalignment of nematic liquid crystals, a key process in LCD manufacturing (Hegde et al., 2013).
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITGCSATHVLQLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644092 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-20-3 |
Source


|
| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327348.png)
![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)










![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)
![Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327369.png)